Desoximetasone

Description

A topical anti-inflammatory glucocorticoid used in dermatoses, skin allergies, psoriasis, etc.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. This compound activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. This compound is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 3 approved indications.

A topical anti-inflammatory glucocorticoid used in DERMATOSES, skin allergies, PSORIASIS, etc.

See also: Dexamethasone (broader); Prednisone (related); Fluorometholone (related) ... View More ...

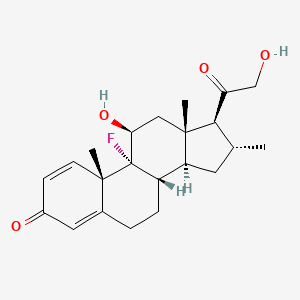

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045647 | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.10e-02 g/L | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

140218-14-0, 382-67-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoximetasone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoximetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXIMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Desoximetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoximetasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Desoximetasone, a potent synthetic topical corticosteroid. The information herein is intended to support research and development activities by providing key data, experimental methodologies, and a depiction of its molecular mechanism.

Core Physicochemical Data

This compound is a synthetic corticosteroid utilized for its anti-inflammatory and antipruritic properties.[1] A precise understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy.

Below is a summary of its key quantitative properties.

| Property | Value | Source |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | [2] |

| Chemical Formula | C₂₂H₂₉FO₄ | [2] |

| Molecular Weight | 376.47 g/mol | [3] |

| Melting Point | 206 - 218 °C | [4] |

| Boiling Point | Not available (typically decomposes at high temperatures) | |

| Water Solubility | 42.1 mg/L | [1] |

| pKa (Strongest Acidic) | 13.44 | |

| logP (Octanol-Water) | 2.35 | [1] |

| Physical Description | White to practically white, odorless, crystalline powder. | [4] |

Signaling Pathway and Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors.[5] Upon diffusing across the cell membrane, it binds to the intracellular glucocorticoid receptor (GR), which is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding event causes the dissociation of the HSPs and a conformational change in the GR.[5]

The activated this compound-GR complex then translocates into the nucleus.[5] Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[5] This interaction modulates the transcription of target genes.[5] A primary action is the suppression of pro-inflammatory cytokines and mediators like interleukins and tumor necrosis factor-alpha (TNF-α).[5] Additionally, it is believed to induce phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[6]

Caption: Mechanism of action of this compound via the glucocorticoid receptor signaling pathway.

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized protocols are employed to ensure data accuracy and reproducibility.

The shake-flask method is the gold standard for experimentally determining the logP value of a compound.[7] It directly measures the partitioning of a substance between n-octanol and water.[7]

Methodology:

-

Preparation of Phases: N-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing them vigorously for 24 hours, followed by a separation period to allow distinct phases to form.[8]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, typically the one in which it is most soluble.[8]

-

Partitioning: A known volume of the stock solution is added to a flask containing measured volumes of the pre-saturated n-octanol and aqueous buffer. The flask is then sealed and agitated (e.g., on a mechanical shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After shaking, the mixture is allowed to stand undisturbed until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to expedite and enhance this separation.[10]

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[10][11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Standard experimental workflow for LogP determination using the shake-flask method.

Potentiometric titration is a highly precise and common method for determining the pKa of a substance.[12] It involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[13]

Methodology:

-

Instrument Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent or co-solvent system (if sparingly soluble in water) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an electrolyte like KCl.[14]

-

Titration Setup: The sample solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To remove dissolved CO₂, the solution is purged with an inert gas like nitrogen, especially when titrating with a base.[15]

-

Titration Process: The solution is titrated by the stepwise addition of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[14]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[13][14] The process is repeated multiple times to ensure reproducibility.[14]

The solubility of a compound is a critical parameter, especially for sparingly soluble drugs like corticosteroids. A common method is the equilibrium shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent (e.g., distilled water, buffered solutions at various pH values).[16]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved drug is achieved.[16]

-

Sample Processing: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution. Care is taken to avoid precipitation or evaporation during this step.

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

Result Expression: The solubility is expressed in units such as mg/L or mol/L at the specified temperature and pH.

References

- 1. This compound | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Topicort (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scielo.br [scielo.br]

An In-Depth Technical Guide to the Synthesis of Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for desoximetasone, a potent topical corticosteroid. The information presented herein is intended for an audience with a strong background in organic chemistry and drug synthesis. This document outlines two major synthetic routes, detailing the key transformations, intermediates, and experimental protocols.

Introduction

This compound, chemically known as 9α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, is a synthetic glucocorticoid with significant anti-inflammatory and anti-pruritic properties. Its therapeutic efficacy relies on its specific chemical structure, which is achieved through complex multi-step chemical syntheses. This guide will explore a de novo synthesis pathway starting from a pregnatriene derivative and a more direct conversion from a commercially available corticosteroid, dexamethasone.

Synthesis Pathway 1: De Novo Synthesis from 1,4,9,16-Tetraene-pregnatriene-3,20-dione

This pathway constitutes a comprehensive approach to building the this compound molecule from a more basic steroid backbone. The key transformations involve the sequential introduction of the C-16 methyl group, the 9α-fluoro and 11β-hydroxyl groups, and the 21-hydroxyl group.

Experimental Protocols and Data

The following tables summarize the experimental conditions and quantitative data for each key step in the de novo synthesis of this compound.

Table 1: Experimental Protocols for De Novo Synthesis

| Step | Reaction | Key Reagents & Solvents | Reaction Conditions |

| 1 | Epoxidation | Halide reagent, Acid catalyst, Alkali, Polar organic solvent | - |

| 2 | Grignard Reaction | Methylmagnesium bromide, Tetrahydrofuran (THF) | Cooled to 0-5°C |

| 3 | Ring Opening & Iodination | Hydrogen fluoride, Iodine, Calcium chloride, Methanol, THF | -5 to 20°C for iodination |

| 4 | Metathesis | Potassium acetate, Dimethylformamide (DMF) | 60 ± 2°C for 2 hours |

| 5 | Hydrolysis | Sodium hydroxide, Methanol, Methylene chloride | 0-5°C for 2 hours |

Table 2: Quantitative Data for De Novo Synthesis

| Step | Intermediate | Starting Material | Product Mass | Yield | Melting Point (°C) |

| 1 & 2 | Intermediate 2 | 10.2g of 9,11-epoxy-1,4,16-triolefin-pregnant steroid-3,20-dione | 9.7g | - | - |

| 3 & 4 | Intermediate 4 | - | 10.1g | - | - |

| 5 | This compound | 10.4g of this compound Acetate | 8.6g | ~83% | 208-215 |

Note: Detailed quantitative data for each sequential step is not fully available in the public domain. The yields provided are based on the available patent literature and may represent multi-step transformations.

Synthesis Pathway 2: Conversion from Dexamethasone

A more direct and high-yielding approach to this compound involves the dehydroxylation of the readily available corticosteroid, dexamethasone, at the C-17 position. This process is achieved in a single chemical step.[1]

Experimental Protocol and Data

This one-step conversion offers a significant advantage in terms of efficiency and atom economy.

Table 3: Experimental Protocol for Conversion from Dexamethasone

| Step | Reaction | Reagents & Solvents | Reaction Conditions | Work-up |

| 1 | 17-Dehydroxylation | Dexamethasone, Trimethylsilyl iodide, Dichloromethane, Acetonitrile (95:5) | -8°C for 1 hour | Quenched with 30% sodium bisulfite, washed with sodium bicarbonate solution, and treated with hydrochloric acid. |

Table 4: Quantitative Data for Conversion from Dexamethasone

| Starting Material | Reagent Quantity | Product Mass | Yield |

| 15 g (38.22 mmol) of Dexamethasone | 16.5 ml of Trimethylsilyl iodide | 12 g | 83%[1] |

Detailed Methodologies for Key Experiments

De Novo Synthesis Pathway

Step 1: Epoxidation of 1,4,9,16-Tetraene-pregnatriene-3,20-dione The starting tetraene is treated with a halide reagent in the presence of an acid catalyst in a polar organic solvent. The resulting intermediate halogenide is then reacted with an alkali to form the 9,11-epoxide (Intermediate 1).

Step 2: Grignard Reaction To a cooled solution (0-5°C) of Intermediate 1 in tetrahydrofuran (THF), a solution of methylmagnesium bromide is added. The reaction introduces the 16α-methyl group to yield Intermediate 2.[2]

Step 3: Ring Opening and Iodination The epoxy ring of Intermediate 2 is opened using a source of fluoride, typically hydrogen fluoride, to introduce the 9α-fluoro and 11β-hydroxyl groups. The subsequent iodination at the 21-position is carried out using iodine in a mixed solvent system of methanol and THF, with calcium chloride acting as a solubility promoter, at a temperature of -5 to 20°C to give Intermediate 3.[2]

Step 4: Metathesis Intermediate 3 is dissolved in dimethylformamide (DMF), and potassium acetate is added. The reaction mixture is heated to 60 ± 2°C for 2 hours. This substitution reaction yields this compound acetate (Intermediate 4).[2]

Step 5: Hydrolysis this compound acetate is dissolved in a mixture of methanol and methylene chloride and cooled to 0-5°C. A solution of 2% sodium hydroxide in methanol is added, and the reaction is stirred for 2 hours. After neutralization with acetic acid and work-up, this compound is obtained.[2]

Dexamethasone Conversion Pathway

Step 1: 17-Dehydroxylation of Dexamethasone Dexamethasone (15 g, 38.22 mmol) is dissolved in a mixture of dichloromethane and acetonitrile (95:5, 225 ml) and cooled to -8°C. Trimethylsilyl iodide (16.5 ml) is added, and the mixture is stirred for 1 hour at -8°C. The reaction is then quenched with a 30% sodium bisulfite solution. The organic layer is washed with a sodium bicarbonate solution. A solution of 32% hydrochloric acid (115 ml) is added to the dichloromethane solution, and the mixture is stirred for 1 hour. The product is isolated by filtration to yield this compound (12 g, 83% yield).[1]

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with its own advantages and challenges. The de novo synthesis provides a fundamental approach to constructing the molecule, allowing for the introduction of various functionalities. However, it is a lengthy process with multiple intermediates. The conversion from dexamethasone offers a highly efficient and direct route, which is likely more favorable for industrial-scale production. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost-effectiveness, and desired purity of the final product. Further research into optimizing the reaction conditions and yields of the de novo pathway could enhance its viability.

References

In Vitro Biological Activity of Desoximetasone: A Technical Guide

Introduction

Desoximetasone is a potent, synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones.[][2][3] It is widely utilized in dermatology for its pronounced anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses such as psoriasis and eczema.[][2][4] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, focusing on its molecular mechanism of action, effects on various skin cell types, and the experimental protocols used to elucidate these activities. The information presented is intended for researchers, scientists, and professionals involved in drug development and dermatological research.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for this compound, like other corticosteroids, is mediated through its interaction with intracellular glucocorticoid receptors (GR).[2][5] Upon topical application and diffusion into the cell, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus.[2][5]

Within the nucleus, the complex modulates gene transcription through two primary pathways:

-

Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of genes encoding anti-inflammatory proteins.

-

Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of genes involved in the inflammatory cascade.

A key outcome of this genomic modulation is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[5][6] These proteins play a crucial role in the anti-inflammatory effect by inhibiting the release of arachidonic acid from membrane phospholipids.[2][5] The inhibition of arachidonic acid availability, in turn, suppresses the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[2][5]

References

An In-depth Technical Guide to the Degradation Pathways and Products of Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and associated products of the potent synthetic corticosteroid, desoximetasone. Understanding the stability of this compound under various stress conditions is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the outcomes of forced degradation studies, outlines the analytical methodologies employed for the identification and quantification of degradation products, and presents the proposed degradation mechanisms.

Overview of this compound Stability

This compound, a fluorinated corticosteroid, is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and to a lesser extent, thermal and photolytic stress.[1][2] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, are instrumental in elucidating the inherent stability of the drug substance and identifying potential degradation products that may arise during the shelf-life of the drug product.[1][2][3]

The primary degradation pathways involve modifications to the corticosteroid structure, particularly at the C-17 side chain which includes a 20-keto-21-hydroxyl group, a key determinant of the chemical stability of many corticosteroids.[4][5]

Forced Degradation Studies and Products

Forced degradation studies are a pivotal component of drug development, providing insights into the degradation pathways and facilitating the development of stability-indicating analytical methods.[3][6]

Hydrolytic Degradation

Acidic Conditions: Under acidic hydrolysis, this compound shows significant degradation.[1][2]

Alkaline Conditions: Alkaline hydrolysis leads to the formation of a major degradation product.[1][7] This impurity has also been observed to increase during accelerated and long-term stability studies of this compound gel and cream formulations, highlighting the relevance of this degradation pathway to finished product stability.[1][2][8]

Oxidative Degradation

Oxidation is a significant degradation pathway for this compound and other corticosteroids.[4][5] The presence of oxygen can lead to the transformation of the 20-keto-21-hydroxyl side chain, resulting in various degradation products.[9] A notable oxidative impurity is (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid, also referred to as this compound Oxidative Impurity or Dexamethasone Acid Impurity.[10]

Thermal and Photolytic Degradation

This compound exhibits greater stability under thermal and photolytic stress compared to hydrolytic and oxidative conditions. However, some degradation is observed.[1][2] Upon exposure to extremely high temperatures, thermal decomposition can generate irritating fumes and toxic gases, including carbon oxides and hydrogen fluoride.[11][12]

Identified Degradation Products

Several degradation products and related impurities of this compound have been identified and characterized. Many of these are available as reference standards for analytical purposes.[13][14][15]

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| This compound Oxidative Impurity | 75262-69-0 | C21H27FO4 | 362.44 | Also known as 17β-Carboxy 17-Desoxymethasone or Dexamethasone Acid Impurity.[10] |

| This compound 21-Dehydro Impurity | 1188271-71-7 | C22H27FO4 | 374.45 | A potential degradation product.[14] |

| This compound 1,2-Dihydro Impurity | 432-54-2 | C22H31FO4 | 378.48 | A potential process-related impurity or degradation product.[15] |

| This compound 21-Glucuronide | N/A | C28H37FO10 | 552.59 | A potential metabolite or degradation product.[14][15] |

| This compound 21-Sulfate Sodium Salt | 23638-54-2 | C22H28FNaO7S | 478.51 | A potential metabolite or degradation product.[15] |

| This compound 16,17-Didehydro 16-Demethyl Impurity | 1234572-33-8 | C21H25FO4 | 360.42 | A potential process-related impurity or degradation product.[15] |

Degradation Pathways and Mechanisms

The degradation of this compound primarily proceeds through hydrolysis and oxidation of the C-17 side chain.

Proposed Alkaline Hydrolysis Pathway

Under alkaline conditions, a significant degradation pathway has been proposed. The exact mechanism involves the hydrolytic reaction of this compound in the presence of water or ethanol under alkaline conditions.[1]

Oxidative Degradation Pathway

Oxidative stress primarily targets the C-17 side chain of corticosteroids. For this compound, this can lead to the formation of a carboxylic acid derivative.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and verifying forced degradation studies. The following sections summarize typical methodologies.

Forced Degradation (Stress Testing) Protocol

A general protocol for the forced degradation of this compound is outlined below, based on ICH guidelines.[1][2]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 1 N HCl | Reflux | Variable |

| Base Hydrolysis | 0.1 N NaOH | Reflux | Variable |

| Oxidation | 3% H₂O₂ | Room Temperature | Variable |

| Thermal Degradation | 60°C | Dry Heat | Variable |

| Photodegradation | UV light (as per ICH Q1B) | Room Temperature | Variable |

Sample Preparation for HPLC Analysis

A typical sample preparation procedure for the analysis of this compound and its degradation products in a cream formulation is as follows:

-

Accurately weigh a quantity of the cream equivalent to a known amount of this compound.

-

Transfer the sample to a suitable volumetric flask.

-

Add a suitable diluent (e.g., a mixture of methanol and water).

-

Sonicate to dissolve and disperse the sample.

-

Dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for separating this compound from its degradation products and process-related impurities.[1][9][16]

Typical Chromatographic Conditions:

-

Column: C18, 75 mm x 4.6 mm, 3.5 µm particle size[1][2] or C18 Cosmosil, 250 mm x 4.6 mm, 5 µm particle size.[16]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 3) and an organic solvent (e.g., methanol or acetonitrile).[9][16] A common mobile phase composition is methanol and water in a ratio of 20:80 v/v.[16]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[17]

Conclusion

The degradation of this compound is a multifaceted process influenced by pH, oxidative stress, and to a lesser extent, heat and light. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of several identifiable degradation products. A thorough understanding of these degradation pathways and the development of validated, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. The data presented in this guide serves as a valuable resource for formulation scientists, analytical chemists, and regulatory professionals involved in the development and lifecycle management of this compound formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. ajpsonline.com [ajpsonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.unair.ac.id [repository.unair.ac.id]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. vionausa.com [vionausa.com]

- 12. vionausa.com [vionausa.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. allmpus.com [allmpus.com]

- 16. jddtonline.info [jddtonline.info]

- 17. A Comparative Evaluation of this compound Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Desoximetasone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of desoximetasone in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a clear understanding of the workflows involved in solubility determination.

Core Solubility Data

The solubility of this compound, a potent topical corticosteroid, is a critical parameter for the development of effective and stable pharmaceutical formulations. Understanding its solubility profile in different organic solvents allows for the optimization of drug delivery systems, manufacturing processes, and analytical methods.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in several common organic solvents. This data has been compiled from various technical sources and provides a comparative reference for formulation development.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | A stock solution can be prepared.[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 | Not Specified | Suitable for creating high-concentration stock solutions.[2] |

| Dimethylformamide (DMF) | ~ 25 | Not Specified | - |

| Ethanol | ~ 3 | Not Specified | - |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | Not Specified | A complex solvent system relevant for in vivo studies. |

| Water | 0.14 | Not Specified | [2] |

| DMSO:PBS (pH 7.2) (1:10) | ~ 0.1 | Not Specified | Represents solubility in a co-solvent system with an aqueous buffer.[1] |

Qualitative Solubility Information

In addition to quantitative data, several sources describe the solubility of this compound in qualitative terms. These descriptions are valuable for initial solvent screening and general formulation considerations.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.

Saturation Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium is maintained with the undissolved solid.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial containing the this compound.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the supernatant should be clarified by either centrifugation at a high speed or by filtering through a chemically compatible syringe filter (e.g., 0.22 µm).

-

Sample Dilution: Accurately pipette an aliquot of the clear, saturated supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the drug concentration.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for this compound Solubility Determination.

This guide provides essential data and methodologies to aid researchers and professionals in the development of formulations containing this compound. The provided solubility data serves as a critical starting point for solvent selection, while the detailed experimental protocol offers a robust method for in-house solubility determination.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone (Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11β,16α)-) is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1][] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its mechanism of action and for the rational design of novel corticosteroids with improved therapeutic profiles. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, based on single-crystal X-ray diffraction data. Key structural parameters, including crystallographic data and torsional angles, are presented. Furthermore, a representative experimental protocol for the structural determination of a corticosteroid by X-ray crystallography is outlined, and the glucocorticoid receptor signaling pathway is illustrated.

Molecular Structure

This compound is a corticosteroid with the molecular formula C₂₂H₂₉FO₄ and a molecular weight of 376.47 g/mol .[3] Its chemical structure consists of a steroid nucleus with key functional groups that contribute to its biological activity. The IUPAC name for this compound is (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one.[3]

The stereochemistry of this compound is crucial for its interaction with the glucocorticoid receptor. The fluorine atom at the 9α position and the methyl group at the 16α position significantly enhance its glucocorticoid activity.

Crystallographic and Conformational Analysis

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The seminal work by Dupont, Dideberg, and Campsteyn in 1974 provided the foundational crystallographic data for this molecule.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below. These data define the unit cell of the crystal lattice and the symmetry of the arrangement of the molecules within it.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| a | 11.319 Å | [3] |

| b | 22.803 Å | [3] |

| c | 7.381 Å | [3] |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 90° | [3] |

Molecular Conformation

The conformation of the steroid nucleus and its substituents dictates the molecule's ability to bind to the glucocorticoid receptor. The X-ray crystallographic study revealed specific torsional angles that define the orientation of the side chain at position C17, which is critical for receptor binding and activation.

| Torsional Angle | Value (°) |

| C(16)-C(17)-C(20)-O(20) | -45.08 |

| O(20)-C(20)-C(21)-O(21) | 4.75 |

The conformation of the four-ring steroid nucleus (A, B, C, and D rings) adopts a characteristic rigid structure. The A and B rings are fused in a trans fashion, as are the B and C, and C and D rings. The individual ring conformations are typically a distorted chair for the A, B, and C rings, and an envelope or half-chair for the five-membered D ring. A detailed analysis of the bond lengths and angles within the steroid nucleus would require access to the full crystallographic dataset, which is not publicly available in detail.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general experimental workflow for the determination of the molecular structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

A generalized workflow for single-crystal X-ray diffraction.

Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.

Simplified signaling pathway of this compound via the Glucocorticoid Receptor.

Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins.[1][4] This binding induces a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[1] The activated receptor-ligand complex then translocates to the nucleus and dimerizes.[4] These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction can lead to either transactivation, increasing the expression of anti-inflammatory genes, or transrepression, decreasing the expression of pro-inflammatory genes.[4] One of the key mechanisms is the induction of lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[4]

Conclusion

The molecular structure and conformation of this compound, as determined by X-ray crystallography, provide a fundamental basis for understanding its potent anti-inflammatory activity. The specific arrangement of its functional groups and the conformation of its steroid backbone are optimized for high-affinity binding to the glucocorticoid receptor. This detailed structural knowledge is invaluable for the ongoing development of new corticosteroid-based therapies with enhanced efficacy and reduced side effects. Future computational studies, such as molecular dynamics simulations, could further illuminate the dynamic aspects of this compound's interaction with its receptor and provide deeper insights into its mechanism of action.

References

Unlocking the Potential: An In-Depth Technical Guide to the Early-Stage Research Applications of Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoximetasone, a potent synthetic glucocorticoid, has long been a cornerstone in dermatology for managing inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its well-established anti-inflammatory, immunosuppressive, and antiproliferative properties are primarily attributed to its action as a glucocorticoid receptor agonist.[3][4] This leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and mediators.[4] While its clinical efficacy in dermatology is well-documented, the potent and targeted mechanism of this compound suggests a broader therapeutic potential. This technical guide delves into the early-stage research applications of this compound beyond its conventional use, exploring its mechanistic effects on key signaling pathways and its potential in nascent therapeutic areas such as neuroinflammation, oncology, and autoimmune disorders.

Core Mechanism of Action: A Foundation for Broader Applications

This compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR). This ligand-receptor complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[4] A primary mechanism of its anti-inflammatory action is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.[4] This fundamental mechanism provides a strong rationale for exploring its utility in a wider range of inflammatory-driven pathologies.

Early-Stage Research Applications and Investigated Signaling Pathways

Recent preclinical and in vitro research, primarily with the closely related glucocorticoid dexamethasone, has shed light on the potential of potent corticosteroids like this compound to modulate key inflammatory signaling pathways. These findings open up new avenues for therapeutic intervention in a variety of diseases.

Neuroinflammation and Neurodegenerative Diseases

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Early-stage research suggests that glucocorticoids can offer neuroprotection by suppressing inflammatory responses in the central nervous system.

-

Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In vitro studies on neuronal and microglial cells have shown that glucocorticoids can inhibit the activation of NF-κB.[5] This is achieved by inducing the expression of IkBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

-

Potential Applications: This inhibitory action on the NF-κB pathway suggests a potential therapeutic role for this compound in conditions characterized by neuroinflammation, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Oncology

While not a direct cytotoxic agent, the anti-inflammatory and immunosuppressive properties of glucocorticoids are being explored for their potential to modulate the tumor microenvironment and enhance the efficacy of other cancer therapies.

-

Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Preclinical studies have demonstrated that glucocorticoids can interfere with the MAPK pathway, specifically by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK proteins like p38 and JNK.

-

Potential Applications: By inhibiting the MAPK pathway, this compound could potentially suppress tumor cell proliferation and survival. This suggests its potential as an adjunct therapy in certain cancers to sensitize tumors to conventional chemotherapy or radiation.

Autoimmune Disorders Beyond Psoriasis

The systemic immunosuppressive effects of potent glucocorticoids are well-known. Early-stage research is now exploring their application in more targeted ways for various autoimmune diseases.

-

Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling by numerous cytokines that drive autoimmune responses. Research has shown that glucocorticoids can inhibit the JAK-STAT pathway by suppressing the expression of both the cytokine receptors and Jak3, a key kinase in the pathway.[1] This leads to reduced activation of STAT5 and subsequently decreased T-cell proliferation and inflammatory gene expression.[1]

-

Potential Applications: This mechanism suggests that this compound could be investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, where the JAK-STAT pathway plays a significant pathogenic role.

Data Presentation: Quantitative Insights from In Vitro Studies

The following tables summarize quantitative data from in vitro studies on the effects of glucocorticoids (primarily dexamethasone, as a proxy for this compound's potential effects) on key inflammatory markers and cell viability. This data provides a baseline for designing future early-stage research on this compound.

Table 1: Effect of Glucocorticoids on Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Treatment | Concentration | % Inhibition (mRNA Expression) | Reference |

| TNF-α | Dexamethasone | 100 nM | ~60% | [6] |

| IL-6 | Dexamethasone | 100 nM | ~75% | [6] |

| IL-1β | Dexamethasone | 100 nM | ~80% | [6] |

Table 2: Effect of Glucocorticoids on Cell Viability in Cancer Cell Lines (MTT Assay)

| Cell Line | Treatment | IC50 | Reference |

| Small Cell Lung Cancer (H1048) | Trichostatin A (HDAC inhibitor) | ~100 nM | [7] |

| Head and Neck Squamous Cell Carcinoma (HSC4) | Dexamethasone | > 10 µM (minimal effect on viability) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for investigating the early-stage research applications of this compound. These protocols are based on established methods used for studying glucocorticoids.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of this compound on TNF-α induced NF-κB activation.

Methodology:

-

Cell Culture: Culture C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 96-well plate. Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 2.5 to 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize raw luciferase values to the TNF-α treated group (representing 100% induction) to determine the percentage of inhibition by this compound.[9]

Western Blot Analysis of MAPK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).

Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages. Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to induce MAPK activation.

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry and normalize phosphorylated protein levels to total protein levels.[10]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression of target inflammatory genes.

Methodology:

-

Cell Culture and Treatment: Treat cells (e.g., primary mouse bone marrow-derived macrophages) with this compound and/or an inflammatory stimulus (e.g., LPS).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using SYBR Green dye-based detection with primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the relative changes in gene expression using the 2(-Delta Delta C(T)) method.[11]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Pharmacological Investigations in Glia Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desoximetasone in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desoximetasone is a potent synthetic corticosteroid with significant anti-inflammatory and anti-pruritic properties, commonly used in topical formulations for treating various skin disorders. To support pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and reliable method for quantifying this compound in biological matrices like plasma is essential. This document details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS), Dexamethasone-d4, from human plasma via protein precipitation with acetonitrile. The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of this compound is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Materials and Reagents

-

Analytes and Standards:

-

This compound reference standard (≥98% purity)

-

Dexamethasone-d4 (Internal Standard, IS) (≥98% purity)

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma with K2EDTA as an anticoagulant.

-

Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 analytical column is used for the separation of this compound and the internal standard. A gradient elution allows for efficient separation from endogenous plasma components and ensures a short run time.

| Parameter | Value |

| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5.0 minutes |

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive ESI mode. The MRM transitions are optimized for this compound and the internal standard, Dexamethasone-d4, to ensure high selectivity and sensitivity.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Table 2: Optimized MRM Transitions and Compound Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| This compound | 377.2 | 339.2 | 80 | 25 |

| This compound (Quantifier) | 377.2 | 147.1 | 80 | 35 |

| Dexamethasone-d4 (IS) | 397.3 | 377.3 | 85 | 28 |

Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The MRM transition for the internal standard Dexamethasone-d4 is based on typical fragmentation patterns for this labeled compound.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Dexamethasone-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dexamethasone-d4 stock solution with methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 200 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 30 ng/mL

-

High QC (HQC): 150 ng/mL

-

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the simple and efficient protein precipitation procedure used for plasma sample preparation.

Caption: Protein precipitation workflow for plasma samples.

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The validation parameters demonstrate the method is accurate, precise, and reliable for the quantification of this compound in human plasma. The results are summarized below.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 – 200 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 9.2% |

| Accuracy (%RE) | Within ±10% (±15% at LLOQ) |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | > 85% for analyte and IS |

| Stability (Freeze-Thaw, Bench-Top) | Stable for at least 3 cycles and 24 hours at room temp. |

Note: The performance metrics presented are typical values based on established methods for similar corticosteroids and serve as a benchmark for method validation.[1][2][3]

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and efficiency.

Caption: High-level workflow from sample to result.

This application note provides a comprehensive protocol for a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory, supporting various stages of drug development and clinical research.

References

Application Note: A Stability-Indicating HPLC Assay for Desoximetasone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoximetasone is a potent topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This assay must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling.

This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase. Forced degradation studies are performed to demonstrate the specificity of the method and its ability to resolve the parent drug from any degradants formed under hydrolytic, oxidative, and photolytic stress conditions.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

This compound drug product (e.g., cream, ointment)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid in Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Data Acquisition System | Empower, Chromeleon, or equivalent |

Source: Adapted from multiple validated methods to provide a robust starting point.[4][5]

Preparation of Solutions

3.3.1. Diluent Preparation A mixture of Methanol and Water in the ratio of 80:20 v/v is used as the diluent.

3.3.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume with diluent and mix well.

3.3.3. Working Standard Solution Preparation (10 µg/mL) Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

3.3.4. Sample Preparation (from Cream/Ointment) Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and heat in a water bath at 60°C for 10 minutes with intermittent shaking to dissolve the drug. Cool to room temperature and make up the volume with diluent. Mix well and filter through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| % RSD of Peak Areas | Not more than 2.0% |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] Subject the sample solution to the following stress conditions:

3.5.1. Acid Hydrolysis To 5 mL of the sample solution, add 5 mL of 0.1 N HCl. Reflux for 4 hours at 80°C. Cool the solution, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with the mobile phase.

3.5.2. Base Hydrolysis To 5 mL of the sample solution, add 5 mL of 0.1 N NaOH. Reflux for 4 hours at 80°C. Cool the solution, neutralize with 0.1 N HCl, and dilute to a final concentration of 10 µg/mL with the mobile phase. A major impurity is often observed under alkaline conditions.[1]

3.5.3. Oxidative Degradation To 5 mL of the sample solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase.

3.5.4. Thermal Degradation Expose the solid drug substance to a temperature of 105°C for 24 hours. Prepare a sample solution from the stressed solid at a concentration of 10 µg/mL.

3.5.5. Photolytic Degradation Expose the drug substance in a petri dish to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid at a concentration of 10 µg/mL.

After subjecting the samples to the stress conditions, inject them into the HPLC system. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Data Presentation

The results of the forced degradation studies can be summarized as follows:

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Resolution (between this compound and nearest degradant) |

| Acid (0.1N HCl) | Data | Data | Data |

| Base (0.1N NaOH) | Data | Data | Data |

| Oxidative (3% H₂O₂) | Data | Data | Data |

| Thermal (105°C) | Data | Data | Data |

| Photolytic (UV) | Data | Data | Data |

The linearity of the method should be established over a concentration range of 5-15 µg/mL. A typical correlation coefficient (r²) should be ≥ 0.999.

Visualization

Experimental Workflow Diagram

Caption: Workflow for the stability-indicating assay of this compound.

Signaling Pathway (Illustrative Degradation)

Caption: Illustrative degradation pathways of this compound under stress.

Conclusion

The described RP-HPLC method is simple, rapid, and reproducible for the quantification of this compound in pharmaceutical dosage forms. The forced degradation studies demonstrate that the method is specific and stability-indicating, capable of separating the active ingredient from its degradation products. This protocol provides a robust framework for quality control and stability testing of this compound products in a research or industrial setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Desoximetasone Formulation for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoximetasone is a potent synthetic glucocorticoid belonging to the corticosteroid class of drugs, known for its significant anti-inflammatory and immunosuppressive properties.[1] It is widely utilized in topical formulations for the treatment of various dermatological conditions such as psoriasis and atopic dermatitis.[2] The mechanism of action for this compound, like other corticosteroids, involves its function as a Corticosteroid Hormone Receptor Agonist.[3][4] Upon entering the cell, it binds to the glucocorticoid receptor (GR), leading to a conformational change and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors like NF-κB and AP-1.[5][6] This results in the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response.

These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture studies to evaluate its anti-inflammatory efficacy and cytotoxic effects on relevant cell types.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the preparation of accurate and effective formulations for in vitro studies.

| Property | Value | Reference |